HA-966 trihydrate

NMDA receptor glycine site partial agonism

Select HA-966 trihydrate for functional NMDA antagonism without complete blockade. Its low efficacy (~10% glycine) enables in vivo dystonia and behavioral studies where D-cycloserine fails. Choose the trihydrate form (MW 170.16) for dosing accuracy and stability.

Molecular Formula C4H14N2O5
Molecular Weight 170.16 g/mol
CAS No. 75195-65-2
Cat. No. B12772165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHA-966 trihydrate
CAS75195-65-2
Molecular FormulaC4H14N2O5
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1N)O.O.O.O
InChIInChI=1S/C4H8N2O2.3H2O/c5-3-1-2-6(8)4(3)7;;;/h3,8H,1-2,5H2;3*1H2
InChIKeyFACLDTMMBAIVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HA-966 trihydrate (CAS 75195-65-2): A Low-Efficacy Partial Agonist at the NMDA Receptor Glycine Modulatory Site


HA-966 trihydrate (3-amino-1-hydroxypyrrolidin-2-one trihydrate; CAS 75195-65-2; molecular formula C4H14N2O5; molecular weight 170.16) is a low-efficacy partial agonist that acts at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. Unlike full glycine site agonists or competitive antagonists, HA-966 exhibits weak partial agonism with an estimated efficacy of approximately 10% relative to glycine, enabling it to function as a functional antagonist in the presence of endogenous glycine while retaining the capacity to produce weak receptor activation under low-glycine conditions [2]. This intermediate intrinsic activity profile distinguishes HA-966 from both high-efficacy partial agonists (e.g., D-cycloserine) and pure competitive antagonists (e.g., 5,7-dichlorokynurenic acid) within the glycine-site ligand class [3].

Why HA-966 trihydrate Cannot Be Replaced by D-Cycloserine, L-687,414, or Enantiomeric Forms in Experimental Protocols


Glycine-site NMDA receptor ligands exhibit a continuum of intrinsic activity ranging from full agonism (glycine, D-serine) through high-efficacy partial agonism (D-cycloserine) to low-efficacy partial agonism/functional antagonism (HA-966, L-687,414) and pure antagonism (5,7-dichlorokynurenic acid) [1]. These graded efficacy differences produce qualitatively and directionally opposite functional outcomes in identical experimental systems: D-cycloserine consistently potentiates NMDA receptor-mediated responses, whereas HA-966 can produce either potentiation or inhibition depending on ambient glycine concentration, and frequently exerts functional antagonism in vivo [2]. Furthermore, the racemic HA-966 trihydrate contains both (R)-(+)-HA-966 (the active glycine-site ligand) and (S)-(-)-HA-966 (a potent sedative with minimal NMDA activity), meaning that substitution with purified enantiomers, the 4-methyl analog L-687,414, or alternative glycine-site ligands will yield fundamentally different pharmacological profiles that cannot be normalized through dose adjustment alone [3].

Quantitative Evidence for HA-966 trihydrate Selection: Comparative Binding, Functional Efficacy, and In Vivo Differentiation


Intrinsic Efficacy Differentiation: HA-966 vs. D-Cycloserine in Mouse Cortical Neurons

In patch-clamp studies using mouse cortical neurons, HA-966 was characterized as a low-efficacy partial agonist at the NMDA receptor glycine site, in direct contrast to D-cycloserine which exhibited high-efficacy partial agonism [1]. This efficacy difference is not a continuous variable but a qualitative divergence in functional behavior: in the absence of added glycine, D-cycloserine consistently potentiated NMDA responses, whereas HA-966 produced either potentiation or inhibition depending on ambient glycine levels [1]. This bidirectional response profile is unique to low-efficacy partial agonists and cannot be replicated by high-efficacy ligands regardless of dosing.

NMDA receptor glycine site partial agonism electrophysiology

Stereoselective Enantiomer Differentiation: (R)-(+)-HA-966 vs. (S)-(-)-HA-966 Binding and Functional Potency

The enantiomers of HA-966 exhibit profound stereoselectivity in both binding affinity and functional antagonism [1]. (R)-(+)-HA-966, the active glycine-site ligand, inhibited strychnine-insensitive [³H]glycine binding with an IC50 of 12.5 μM, whereas the (S)-(-)-enantiomer required a 27-fold higher concentration (IC50 = 339 μM) [1]. In functional electrophysiological assays on cultured cortical neurons, (R)-(+)-HA-966 inhibited glycine-potentiated NMDA responses with an IC50 of 13 μM, while (S)-(-)-HA-966 was over 54-fold less potent (IC50 = 708 μM) [1]. Racemic HA-966 trihydrate contains both enantiomers in equal proportion, producing a composite pharmacological profile distinct from either purified enantiomer.

stereoselectivity enantiomers glycine binding NMDA antagonism

In Vivo Functional Differentiation in Dystonia: R-(+)-HA-966 vs. D-Cycloserine

In a direct comparative study using a genetic hamster model of generalized dystonia, R-(+)-HA-966 (the active enantiomer of racemic HA-966) demonstrated potent antidystonic efficacy, whereas D-cycloserine was completely ineffective [1]. R-(+)-HA-966 at doses of 30–60 mg/kg i.p. potently reduced the severity of dystonic attacks without inducing behavioral adverse effects [1]. In contrast, D-cycloserine at i.p. doses of 10–40 mg/kg did not exert any antidystonic activity, an outcome attributed to its much higher intrinsic activity at the glycine site [1].

dystonia movement disorders NMDA receptor in vivo pharmacology

Behavioral and Electrophysiological Differentiation in Kindled Epilepsy Models: R-(+)-HA-966 vs. D-Cycloserine

In amygdala-kindled rats, a validated model of focal epilepsy, R-(+)-HA-966 and D-cycloserine exhibited divergent effects on seizure parameters [1]. R-(+)-HA-966 (10–40 mg/kg i.p.) did not alter afterdischarge threshold (ADT) but dose-dependently increased the duration of postictal behavioral and electroencephalographic depression: at the higher dose tested (40 mg/kg), postictal immobilization was increased from approximately 3 minutes to about 120 minutes [1]. D-cycloserine at 20–80 mg/kg i.p. did not alter ADT, but higher doses (160–320 mg/kg) produced significant, long-lasting ADT increases persisting for at least 2 days post-administration [1]. Additionally, R-(+)-HA-966 (20–40 mg/kg i.p.) induced paroxysmal electrographic activity in kindled rats, whereas D-cycloserine produced no electrographic changes even at substantially higher doses [2].

epilepsy kindling anticonvulsant electroencephalography

Human Brain Tissue Binding Affinity: HA-966 vs. Full Agonist Glycine

In human hippocampus brain tissue, HA-966 binds to the NMDA receptor glycine site with an affinity (Ki) of 8.1 ± 1.5 μM, placing it in the low micromolar range [1]. This affinity is approximately 26-fold lower than that of the endogenous full agonist glycine (glycine IC50 = 0.31 μM in rat cortical homogenate [³H]CGP-39653 binding assays) and approximately 184-fold lower than the competitive antagonist 5,7-dichlorokynurenic acid (IC50 = 0.044 μM) [2]. The intermediate binding affinity combined with low intrinsic efficacy (~10% of glycine) defines HA-966's unique pharmacological signature: sufficient occupancy to modulate receptor function under physiological glycine concentrations, but insufficient efficacy to fully activate the receptor [3].

human brain hippocampus neuroprotection binding affinity

Trihydrate Physical Form Differentiation: Storage Stability and Formulation Considerations

HA-966 trihydrate (CAS 75195-65-2; molecular formula C4H14N2O5; molecular weight 170.16) is the stable crystalline hydrate form of HA-966, containing three molecules of water of crystallization per molecule of HA-966 (anhydrous MW = 116.12) [1]. The trihydrate form provides defined long-term storage parameters: powder stability at -20°C for 3 years, and solvent stability at -80°C for 1 year [1]. In contrast, the anhydrous free base form (MW 116.12) and purified enantiomers (e.g., (R)-(+)-HA-966 CAS 123931-04-4; (S)-(-)-HA-966 CAS 111821-58-0) have different molecular weights, solubility profiles, and recommended storage conditions [2]. This physical form specification is critical for accurate molar calculations in solution preparation and for ensuring batch-to-batch consistency in long-term studies.

trihydrate crystalline form storage stability solubility

Recommended Research and Procurement Scenarios for HA-966 trihydrate Based on Quantitative Differentiation Evidence


Functional Antagonism of NMDA Receptors Without Complete Glycine-Site Blockade

HA-966 trihydrate is the appropriate selection for experiments requiring reduction of NMDA receptor-mediated neurotransmission while preserving a low level of residual receptor activation. Its low intrinsic efficacy (~10% of glycine) enables functional antagonism under physiological glycine concentrations without the complete blockade produced by competitive antagonists such as 5,7-dichlorokynurenic acid [1]. This profile is particularly relevant for studies where complete NMDA receptor silencing would be confounded by compensatory mechanisms or excessive adverse effects [1]. D-Cycloserine, as a high-efficacy partial agonist, cannot substitute for this purpose as it consistently potentiates rather than inhibits NMDA responses [2].

Movement Disorder Research: Dystonia and Postictal Phenomenon Studies

Based on direct comparative evidence, HA-966 trihydrate (or its R-(+)-enantiomer) should be selected for dystonia research and studies examining postictal behavioral depression. R-(+)-HA-966 demonstrated potent antidystonic efficacy at 30–60 mg/kg i.p. in a validated genetic hamster model, whereas D-cycloserine was completely ineffective at comparable doses (10–40 mg/kg i.p.) [1]. Additionally, in amygdala-kindled rats, R-(+)-HA-966 produced a dramatic 40-fold increase in postictal immobilization duration (from ~3 minutes to ~120 minutes at 40 mg/kg i.p.), an effect not observed with D-cycloserine [2]. These divergent in vivo outcomes reflect the fundamental efficacy difference between low-efficacy and high-efficacy glycine-site ligands [1][2].

Locomotor Hyperactivity and Psychosis-Relevant Models Requiring Negative Modulation

In monoamine-depleted mouse models of locomotor hyperactivity (proposed as relevant to psychosis), (+)-HA-966 counteracted the locomotor stimulation produced by NMDA antagonists (MK-801 and D-CPPene) combined with clonidine, whereas D-cycloserine potentiated this response [1]. This divergent outcome supports the selection of HA-966 trihydrate over D-cycloserine for studies examining negative modulation of glutamatergic-dopaminergic interactions. The findings suggest that HA-966 may be a more appropriate tool compound than D-cycloserine for investigating NMDA receptor hypofunction hypotheses where reduction rather than enhancement of glutamatergic tone is required [1].

Studies Requiring Definitive Physical Form Specification and Long-Term Storage Stability

HA-966 trihydrate (CAS 75195-65-2) is the specified physical form for studies requiring defined long-term storage stability and accurate molar calculations. The trihydrate crystalline form provides documented stability of powder at -20°C for 3 years and solvent at -80°C for 1 year [1]. Procurement of the trihydrate form (MW = 170.16) rather than unspecified 'HA-966' or anhydrous free base (MW = 116.12) is essential for batch-to-batch consistency and accurate solution preparation; failure to account for the 46.5% mass difference from water of crystallization will introduce systematic dosing errors [1]. For applications requiring pure glycine-site activity without sedative liability, researchers should instead procure purified (R)-(+)-HA-966 (CAS 123931-04-4) [2].

Technical Documentation Hub

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